2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one
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Overview
Description
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an allylthio group at the second position, a fluorine atom at the seventh position, and a methyl group at the third position on the quinazolinone core. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced by reacting the quinazolinone core with allylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted quinazolinones with various functional groups.
Scientific Research Applications
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe to study the interaction of quinazolinone derivatives with biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one involves the inhibition of specific enzymes or receptors. The allylthio group and the fluorine atom play crucial roles in binding to the active site of the target enzyme or receptor, leading to inhibition of its activity. This compound may also interfere with cellular signaling pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(allylthio)-3-methylquinazolin-4(3H)-one: Lacks the fluorine atom at the seventh position.
7-fluoro-3-methylquinazolin-4(3H)-one: Lacks the allylthio group at the second position.
2-(methylthio)-7-fluoro-3-methylquinazolin-4(3H)-one: Has a methylthio group instead of an allylthio group.
Uniqueness
2-(allylthio)-7-fluoro-3-methylquinazolin-4(3H)-one is unique due to the presence of both the allylthio group and the fluorine atom, which contribute to its distinct biological activity and chemical reactivity. The combination of these functional groups enhances its potential as a therapeutic agent and a chemical probe in research.
Properties
IUPAC Name |
7-fluoro-3-methyl-2-prop-2-enylsulfanylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-3-6-17-12-14-10-7-8(13)4-5-9(10)11(16)15(12)2/h3-5,7H,1,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKVXUVAFNUDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)N=C1SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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